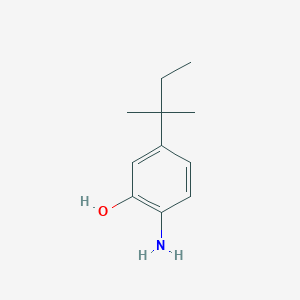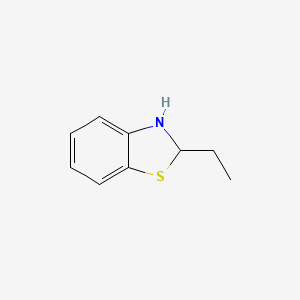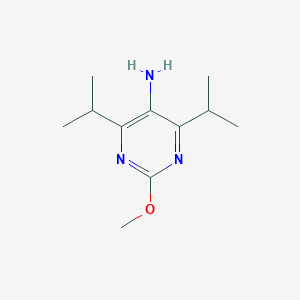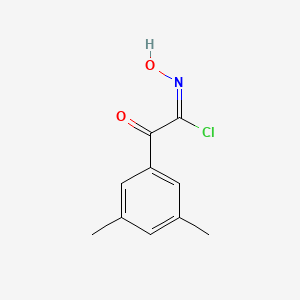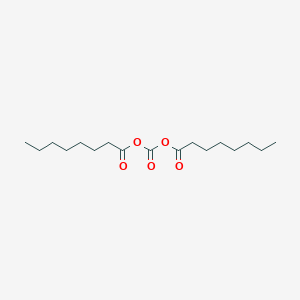
1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups attached to a methanamine backbone
准备方法
The synthesis of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine typically involves the reaction of 2-methoxybenzylamine with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
化学反应分析
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted amines and fluorinated compounds.
科学研究应用
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-(2-methoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxybenzyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
1,1,1-Trifluoro-N-(2-methoxybenzyl)methanamine can be compared with similar compounds such as:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound has a methyl group instead of a methoxy group, which affects its chemical reactivity and biological activity.
1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide: This compound contains a tetrazole moiety, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of trifluoromethyl and methoxybenzyl groups, which confer distinct chemical and biological properties not found in other similar compounds.
属性
分子式 |
C9H10F3NO |
|---|---|
分子量 |
205.18 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-5-3-2-4-7(8)6-13-9(10,11)12/h2-5,13H,6H2,1H3 |
InChI 键 |
GHSXOKZENKKUGO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CNC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


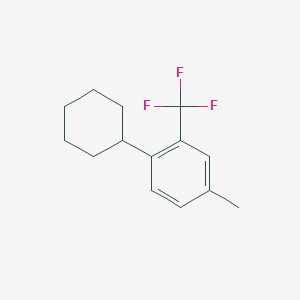
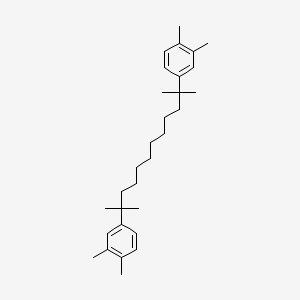

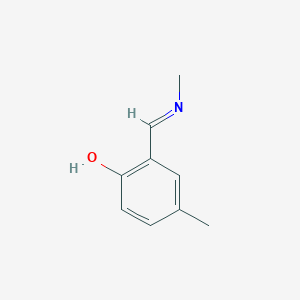
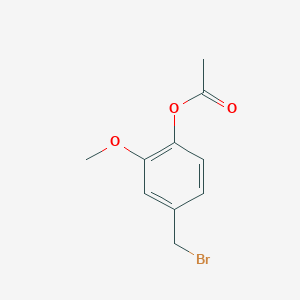
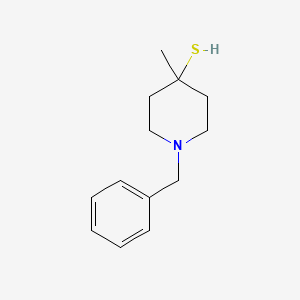

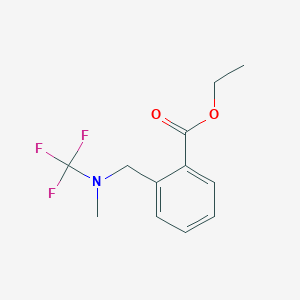
![cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylicacid](/img/structure/B13967361.png)
